1-Iodo-3-(2-methoxyethoxy)benzene
Description
Contextualization within Halogenated Aromatic Ethers
Halogenated aromatic ethers are a class of organic compounds characterized by an ether linkage (Ar-O-R) and one or more halogen atoms attached to the aromatic ring (Ar). wikipedia.org These compounds are significant in various industrial and scientific domains, serving as flame retardants, anesthetics, and crucial intermediates in chemical synthesis. wikipedia.orgncert.nic.in The ether bond is generally strong and stable, while the nature and position of the halogen atom dictate the compound's reactivity and physical properties. jsynthchem.com
1-Iodo-3-(2-methoxyethoxy)benzene is a specific example within this class, distinguished by an iodine atom at the meta-position relative to a flexible and polar 2-methoxyethoxy side chain. Unlike the more common chloro- and bromo-analogs, aryl iodides exhibit the highest reactivity among aryl halides in many catalytic reactions due to the lower bond dissociation energy of the C-I bond. nih.gov The presence of the ether functionality can enhance solubility in organic solvents and may participate in or influence reaction mechanisms through coordination with metal catalysts.
Strategic Importance as a Synthetic Precursor in Contemporary Organic Synthesis
The primary strategic importance of this compound lies in its role as a versatile synthetic precursor. The carbon-iodine bond is particularly amenable to a wide array of transformations, most notably metal-catalyzed cross-coupling reactions. Aryl iodides are often the preferred substrates for these reactions due to their high reactivity, which allows for milder reaction conditions compared to aryl bromides or chlorides. nih.govnih.gov
This compound is an ideal starting material for creating new carbon-carbon and carbon-heteroatom bonds. Key transformations include:
Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds.
Heck Coupling: Reaction with alkenes to form substituted styrenes.
Sonogashira Coupling: Reaction with terminal alkynes to yield aryl alkynes.
Buchwald-Hartwig Amination: Reaction with amines to produce N-aryl amines.
Ullmann Condensation: Coupling with alcohols or phenols to form diaryl or alkyl aryl ethers. organic-chemistry.org
The 2-methoxyethoxy group is generally stable under these conditions and can be carried through multiple synthetic steps. Its presence can be strategically important for modifying the electronic properties of the aromatic ring and for imparting desired physical properties, such as solubility, to the final product.
Scope and Academic Relevance of Research on Aryl Iodides with Ether Functionalities
Research involving aryl iodides that also contain ether functionalities is a significant area of academic inquiry. This interest stems from the dual nature of these molecules, which combines a highly reactive site (the C-I bond) with a functional group (the ether) that can modulate reactivity and confer useful properties. researchgate.net The development of new, efficient, and sustainable methods for synthesizing and utilizing these building blocks is a continuing goal in organic chemistry. acs.org
The academic relevance of this class of compounds is broad:
Development of Catalytic Systems: These substrates are frequently used to test the efficacy and scope of new catalysts for cross-coupling reactions, particularly those aiming for lower catalyst loadings, milder conditions, or improved functional group tolerance. nih.govorganic-chemistry.org
Synthesis of Complex Molecules: They serve as key intermediates in the total synthesis of natural products and pharmaceuticals, where precise and predictable bond formation is essential. ncert.nic.in
Medicinal Chemistry and Halogen Bonding: The iodine atom in these structures can participate in halogen bonding, a non-covalent interaction where the halogen acts as a Lewis acid. acs.org This interaction is increasingly recognized as a crucial element in drug design for enhancing ligand-protein binding affinity and specificity. acs.org The interplay between the ether group and the iodine atom can be exploited to fine-tune these interactions.
Materials Science: Aryl ethers are components of high-performance polymers, and the ability to functionalize them via the aryl iodide handle allows for the synthesis of novel materials with tailored electronic or photophysical properties.
In essence, the study of compounds like this compound contributes to the fundamental understanding of reaction mechanisms and provides practical tools for constructing functionally complex organic molecules. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-iodo-3-(2-methoxyethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTFETDTUZVJND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC(=CC=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300834 | |
| Record name | 1-Iodo-3-(2-methoxyethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
388111-03-3 | |
| Record name | 1-Iodo-3-(2-methoxyethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=388111-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Iodo-3-(2-methoxyethoxy)benzene | |
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| Record name | 1-iodo-3-(2-methoxyethoxy)benzene | |
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Sophisticated Synthetic Strategies for 1 Iodo 3 2 Methoxyethoxy Benzene and Analogues
Precursor Synthesis and Functional Group Interconversions
The initial focus in the synthesis of 1-iodo-3-(2-methoxyethoxy)benzene often lies in the preparation of key precursors and the strategic interconversion of functional groups to achieve the desired substitution pattern.
Strategies for Introducing the Methoxyethoxy Moiety
The Williamson ether synthesis stands as a primary and versatile method for forging the ether linkage in the methoxyethoxy side chain. masterorganicchemistry.comkhanacademy.orgutahtech.edulibretexts.orgyoutube.com This reaction typically involves the nucleophilic substitution of a halide by an alkoxide. In the context of synthesizing this compound, this can be approached in two ways: reacting 3-iodophenol (B1680319) with a 2-methoxyethyl halide or, alternatively, reacting a metal salt of 3-halophenol with 2-methoxyethanol. The former is often preferred due to the higher reactivity of alkyl halides over aryl halides in SN2 reactions.
A general representation of the Williamson ether synthesis is the reaction of an alcohol with a strong base to form the alkoxide, which then reacts with an alkyl halide to form the ether. khanacademy.orgyoutube.com For instance, 4-ethylphenol (B45693) can be converted to 4-ethylanisole (B128215) by treatment with sodium hydroxide (B78521) and methyl iodide, using tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. utahtech.edu
A documented procedure for a related compound involves the reaction of 4-iodophenol (B32979) with triethylene glycol tosylate in the presence of potassium carbonate and tetrabutylammonium bromide. This highlights the use of tosylates as effective leaving groups in Williamson ether syntheses.
Halogenation Methodologies (e.g., Direct Iodination, Halogen Exchange)
The introduction of an iodine atom onto the benzene (B151609) ring can be accomplished through several methodologies. Direct iodination of an activated aromatic ring is a common approach. For precursors like 3-(2-methoxyethoxy)benzene, the ether group is an ortho-, para-director. Therefore, direct iodination would likely yield a mixture of isomers, with the para-isomer being the major product.
Halogen exchange, particularly a lithium-halogen exchange, offers another route. This typically involves the reaction of an aryl bromide or chloride with an organolithium reagent, such as tert-butyllithium, followed by quenching with an iodine source. This method is particularly useful for introducing iodine at a specific position that may not be accessible through direct iodination.
Multi-Step Synthetic Approaches
The synthesis of this compound can be designed as a multi-step sequence, which allows for precise control over the placement of the substituents.
Sequential Functionalization of Benzene Core
A synthetic strategy starting from benzene would involve a series of electrophilic aromatic substitution reactions. The order of these reactions is critical in determining the final substitution pattern. For instance, one could first introduce a methoxy (B1213986) group via Friedel-Crafts acylation followed by reduction and etherification, and then proceed with iodination. The directing effects of the substituents at each step must be carefully considered to achieve the desired meta-relationship between the iodo and methoxyethoxy groups.
Formation of Ether Linkages Prior to or Post-Iodination
A key strategic decision in the synthesis of this compound is whether to form the ether linkage before or after the iodination of the benzene ring.
Ether Formation Prior to Iodination: In this approach, a precursor such as 3-bromophenol (B21344) could first be converted to 1-bromo-3-(2-methoxyethoxy)benzene (B2816714) via the Williamson ether synthesis. Subsequent halogen exchange, for instance, through a lithium-halogen exchange followed by reaction with iodine, would yield the final product.
Ether Formation Post-Iodination: Alternatively, a pre-iodinated precursor like 3-iodophenol can be used. The Williamson ether synthesis would then be employed to introduce the methoxyethoxy group. This approach has been demonstrated in the synthesis of an analog, where 4-iodophenol was reacted with a tosylated glycol to form the corresponding ether.
The choice between these two strategies would depend on the availability and reactivity of the starting materials, as well as the potential for side reactions during each step.
Catalytic and Stereoselective Synthesis Considerations
While this compound is an achiral molecule, and therefore stereoselective synthesis is not a primary concern, catalytic methods can offer advantages in terms of efficiency and milder reaction conditions. For instance, copper-catalyzed Ullmann condensation could be considered for the formation of the ether linkage.
In the realm of halogenation, palladium-catalyzed C-H activation/C-I bond formation is an area of active research and could potentially be applied to the synthesis of such compounds. wiley-vch.de Furthermore, enzymatic catalysis, such as the use of haloperoxidases, represents a green chemistry approach to iodination, although its applicability to this specific substrate would require investigation.
Interactive Data Tables
Table 1: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 388111-03-3 bldpharm.com | C9H11IO2 uni.lu | 278.09 sigmaaldrich.com |
| 1-Iodo-2-(2-methoxyethoxy)benzene | 194367-88-9 sigmaaldrich.com | C9H11IO2 | 278.09 sigmaaldrich.com |
| 1-Iodo-4-(2-methoxyethoxy)benzene | 102293-99-2 matrix-fine-chemicals.com | C9H11IO2 matrix-fine-chemicals.com | 278.089 matrix-fine-chemicals.com |
| 1-Bromo-2-(2-methoxyethoxy)benzene | 109417-60-9 sigmaaldrich.com | C9H11BrO2 sigmaaldrich.com | 231.09 |
| 1-Bromo-2-iodo-3-methylbenzene | 869500-07-2 bldpharm.com | C7H6BrI | 312.93 |
| 1-Bromo-3-iodo-5-methoxybenzene | 915412-18-9 bldpharm.com | C7H6BrIO | 312.93 bldpharm.com |
| 1-Iodo-2-methoxyethane | 4296-15-5 ambeed.com | C3H7IO | 185.99 |
| 1-Bromo-2-(methoxymethyl)benzene | N/A | C8H9BrO sigmaaldrich.com | 201.06 sigmaaldrich.com |
Advanced Reactivity and Mechanistic Investigations of 1 Iodo 3 2 Methoxyethoxy Benzene
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with aryl iodides serving as highly effective electrophilic partners due to the reactivity of the carbon-iodine bond.
Carbon-Carbon Bond Formation (e.g., Heck, Sonogashira, Suzuki)
The presence of the iodine atom on the benzene (B151609) ring of 1-Iodo-3-(2-methoxyethoxy)benzene makes it an excellent substrate for palladium-catalyzed carbon-carbon bond-forming reactions. The general mechanism for these transformations involves an oxidative addition of the aryl iodide to a palladium(0) complex, followed by subsequent steps of transmetalation (for Suzuki and Sonogashira) or migratory insertion (for Heck), and concluding with reductive elimination to yield the product and regenerate the catalyst.
Heck Reaction: This reaction couples the aryl iodide with an alkene. For this compound, this would involve its reaction with various alkenes to form a new carbon-carbon bond at the position of the iodine atom, yielding substituted stilbene or cinnamate analogues.
Sonogashira Reaction: The Sonogashira coupling involves the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. nih.gov This reaction is a reliable method for forming aryl-alkyne bonds. The coupling of this compound would proceed in the presence of a palladium catalyst, a copper(I) salt, and an amine base to yield 1-(2-methoxyethoxy)-3-(alkynyl)benzene derivatives. organic-chemistry.org
Suzuki Reaction: The Suzuki coupling utilizes an organoboron reagent, such as a boronic acid or ester, to couple with the aryl iodide. organic-chemistry.org This reaction is renowned for its mild conditions and tolerance of a wide variety of functional groups. The reaction requires a base to activate the organoboron species for the transmetalation step. While specific experimental data for this compound is not detailed in the provided search results, typical conditions for aryl iodides are well-established.
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | This compound | Electrophilic Partner |
| Boronic Acid/Ester | Phenylboronic acid | Nucleophilic Partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the coupling reaction |
| Ligand | XPhos, P(t-Bu)₃ | Stabilizes and activates the catalyst |
| Base | K₃PO₄, K₂CO₃, KF | Activates the boronic acid |
| Solvent | Dioxane/H₂O, DMF, Toluene | Reaction Medium |
Note: This table presents generalized conditions for Suzuki reactions involving aryl iodides. Specific conditions for this compound would require experimental optimization.
Carbon-Heteroatom Bond Formation (C-N, C-O, C-S Coupling)
Analogous to C-C coupling, palladium, copper, and other transition metals catalyze the formation of bonds between aryl carbons and heteroatoms like nitrogen, oxygen, or sulfur. These reactions, such as the Buchwald-Hartwig amination (C-N), Buchwald-Hartwig etherification (C-O), and related C-S coupling reactions, are fundamental in the synthesis of pharmaceuticals and materials. This compound is a suitable electrophile for these transformations, reacting with amines, alcohols, or thiols to form the corresponding aniline, aryl ether, or thioether derivatives. The choice of catalyst, ligand, and base is crucial for achieving high yields and depends on the specific nucleophile being used.
Nucleophilic Aromatic Substitution Pathways
Nucleophilic aromatic substitution (SNAr) is a key mechanism for replacing a leaving group on an aromatic ring with a nucleophile. Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group.
Regioselectivity and Electronic Effects in SNAr Reactions
The standard SNAr reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's feasibility. Strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho and/or para positions are necessary to delocalize the negative charge of the Meisenheimer complex.
For this compound, the leaving group (iodine) is not activated by ortho or para electron-withdrawing substituents. The methoxyethoxy group at the meta position has a relatively weak inductive electron-withdrawing effect and a resonance-donating effect, neither of which provides the necessary stabilization for the Meisenheimer intermediate. Consequently, this compound is not expected to undergo SNAr reactions under typical conditions. For an SNAr reaction to occur, much harsher conditions would be required, potentially proceeding through an alternative elimination-addition (benzyne) mechanism.
Radical Reactions and Cyclizations
The carbon-iodine bond in aryl iodides is relatively weak and can be cleaved homolytically to generate aryl radicals upon exposure to radical initiators, light, or certain transition metals. These highly reactive intermediates can participate in a variety of transformations.
Alkoxy radicals, in particular, are versatile intermediates in organic synthesis. Their generation can be achieved through various methods, including the photoredox-catalyzed activation of alcohols or the homolysis of weak oxygen-iodine bonds in intermediates formed from hypervalent iodine reagents. While not directly applicable to this compound itself, if the methoxyethoxy side chain were modified to contain a hydroxyl group, it could be a precursor for generating an alkoxy radical.
An aryl radical generated at the C1 position of the this compound core could undergo intermolecular reactions, such as hydrogen atom abstraction or addition to a π-system. Intramolecularly, if a suitable unsaturated tether were attached elsewhere on the molecule, the aryl radical could initiate a cyclization cascade to form new ring systems. The specific regiochemistry and stereochemistry of such a cyclization would be governed by the length and nature of the tether, following established principles of radical chemistry. However, without such a tether, the primary radical pathways for this compound would involve non-cyclizing intermolecular reactions.
Iodine Atom Transfer Reactions
Iodine Atom Transfer (IAT) reactions represent a significant class of radical reactions where an iodine atom is transferred from an organic iodide to a radical species. This process is a key step in many radical-mediated synthetic methodologies. For a molecule like this compound, the carbon-iodine bond is the reactive site for such transformations.
Although specific examples involving this compound in IAT reactions are not readily found in the surveyed literature, the general mechanism can be described. The process is typically initiated by the generation of a radical, which then abstracts the iodine atom from the aryl iodide to form a new aryl radical and an alkyl or aryl iodide. The reactivity in these reactions is influenced by the strength of the C-I bond and the stability of the resulting aryl radical.
A generalized scheme for an Iodine Atom Transfer reaction involving an aryl iodide is presented below:
| Reactant 1 | Reactant 2 | Conditions | Product 1 | Product 2 |
| R• (Radical) | Ar-I | Light or Heat | R-I | Ar• (Aryl Radical) |
In the context of this compound, "Ar" would represent the 3-(2-methoxyethoxy)phenyl group. The resulting 3-(2-methoxyethoxy)phenyl radical could then participate in subsequent reactions.
Intramolecular Radical Cyclization Processes
Intramolecular radical cyclization is a powerful method for the construction of cyclic and polycyclic frameworks in organic synthesis. These reactions involve the generation of a radical which then attacks an unsaturated bond within the same molecule, leading to the formation of a new ring.
For this compound to undergo an intramolecular radical cyclization, it would first need to be modified to contain an appropriately positioned unsaturated moiety (e.g., an alkene or alkyne). The reaction would typically be initiated by the formation of an aryl radical at the position of the iodine atom, which would then attack the tethered unsaturated group.
While no specific instances of intramolecular radical cyclization starting directly from this compound are documented, a hypothetical scenario can be envisioned. If the molecule were functionalized with a side chain containing a double or triple bond, the formation of the aryl radical could initiate cyclization. The regioselectivity of such a cyclization (i.e., the size of the ring formed) would be governed by Baldwin's rules and the specific geometry of the substrate.
Other Transformation Reactions
Aryl iodides like this compound are versatile precursors for a wide range of organic transformations, particularly in the realm of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules.
One of the most prominent reactions of aryl iodides is the Sonogashira coupling , which involves the coupling of a terminal alkyne with an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst. For this compound, a Sonogashira coupling would lead to the formation of a substituted alkyne. A representative example of a Sonogashira coupling reaction with a generic aryl iodide is shown below.
| Aryl Iodide | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Product |
| Ar-I | R-C≡CH | Pd(PPh₃)₄ | CuI | Et₃N | THF | Ar-C≡C-R |
Similarly, this compound is a suitable substrate for the Suzuki coupling reaction, which couples an aryl or vinyl boronic acid with an aryl or vinyl halide. This palladium-catalyzed reaction is a powerful tool for the formation of carbon-carbon bonds.
Another important transformation is the Heck reaction , a palladium-catalyzed reaction that forms a substituted alkene from an aryl or vinyl halide and an alkene. Furthermore, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.
While specific documented examples of these cross-coupling reactions with this compound are not prevalent in the immediate literature, its structure makes it an ideal candidate for such transformations, providing a pathway to a diverse array of functionalized aromatic compounds.
Applications As a Versatile Building Block in Complex Molecular Architectures
Synthesis of Functionalized Organic Molecules
The presence of the iodine atom on the benzene (B151609) ring of 1-Iodo-3-(2-methoxyethoxy)benzene allows for its participation in several palladium-catalyzed cross-coupling reactions, which are powerful tools for creating new carbon-carbon bonds. These reactions are instrumental in the synthesis of a diverse range of functionalized organic molecules.
One of the most prominent applications is in the Sonogashira coupling reaction , which involves the coupling of an aryl halide with a terminal alkyne. libretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.org The use of this compound in this reaction allows for the introduction of an alkynyl group at the 3-position of the benzene ring, leading to the formation of substituted phenylacetylenes. These products are valuable intermediates in the synthesis of pharmaceuticals, natural products, and organic materials. libretexts.org The general conditions for such a reaction are outlined in the table below.
| Reaction | Catalyst System | Base | Solvent | Typical Temperature |
| Sonogashira Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄), Copper(I) salt (e.g., CuI) | Amine base (e.g., Triethylamine, Diisopropylamine) | Organic solvent (e.g., THF, DMF) | Room Temperature to 100 °C |
| Suzuki Coupling | Palladium catalyst (e.g., Pd(PPh₃)₄) | Base (e.g., K₂CO₃, Cs₂CO₃) | Biphasic (e.g., Toluene/Water) or organic solvent | 65 °C to 100 °C |
| Heck Coupling | Palladium catalyst (e.g., Pd(OAc)₂) | Base (e.g., Triethylamine, K₂CO₃) | Organic solvent (e.g., DMF, Acetonitrile) | 100 °C to 140 °C |
Similarly, this compound is a suitable substrate for the Suzuki coupling reaction . This reaction pairs the aryl iodide with an organoboron compound, such as a boronic acid or ester, to form a biaryl structure. nih.govresearchgate.net The reaction is typically catalyzed by a palladium complex in the presence of a base. nih.gov By employing different boronic acids, a wide variety of substituents can be introduced at the 3-position of the 3-(2-methoxyethoxy)phenyl moiety, leading to the synthesis of complex biaryl compounds which are prevalent in medicinal chemistry and materials science. nih.gov
Furthermore, the Heck reaction provides another avenue for the functionalization of this compound. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org The reaction is catalyzed by a palladium complex and requires a base. wikipedia.org This method allows for the introduction of vinyl groups, which can be further modified, thereby expanding the molecular complexity and diversity of the resulting products.
Contribution to Novel Scaffolds for Chemical Research
The ability to introduce diverse functionalities via cross-coupling reactions makes this compound a valuable starting material for the construction of novel molecular scaffolds.
The development of new aromatic and heteroaromatic scaffolds is crucial for advancing chemical research, particularly in drug discovery and materials science. Through sequential cross-coupling reactions, the 3-(2-methoxyethoxy)phenyl unit can be incorporated into larger polycyclic aromatic systems. For instance, a Suzuki coupling can be followed by an intramolecular cyclization reaction to construct more complex fused ring systems. The synthesis of substituted indoles, a common motif in pharmaceuticals, can be achieved through a sequence involving an initial alkynylation followed by a cyclization-iodination process, where the iodo-substituted indole (B1671886) can be further functionalized via Suzuki coupling. nih.gov While not a direct use of this compound, this methodology highlights how the iodo-phenyl moiety is a key reactive handle for building such heteroaromatic systems.
Amphiphilic molecules, which possess both hydrophilic and hydrophobic properties, are of great interest for their self-assembly behavior in solution, leading to the formation of micelles, vesicles, and liquid crystals. The 3-(2-methoxyethoxy)phenyl group, with its polar ether linkages and nonpolar aromatic ring, can be a key component in the design of such molecules. By attaching a long alkyl chain to the aromatic ring via a cross-coupling reaction, an amphiphilic structure can be created. The methoxyethoxy group can influence the hydrophilic-lipophilic balance (HLB) of the molecule, which in turn dictates its self-assembly properties and potential applications in areas such as drug delivery and materials science. For example, similar structures are used in the formation of liquid crystal compositions.
Precursors for Specialized Reagents and Ligands
Beyond its direct use in building molecular frameworks, this compound can serve as a precursor to more specialized chemical tools.
The iodo-group can be converted into other functional groups that can act as ligands for metal catalysts. For example, the iodo-group can be displaced by a phosphine (B1218219) group through a nucleophilic substitution reaction, although this is less common than palladium-catalyzed phosphination. More commonly, the aryl iodide can be converted into an organometallic reagent, such as a Grignard reagent (by reaction with magnesium) or an organolithium reagent (by halogen-metal exchange). These highly reactive species can then be used to form bonds with a variety of electrophiles, including those that would allow for the introduction of a phosphine moiety, thereby creating a new phosphine ligand. The methoxyethoxy side chain could potentially influence the solubility and coordinating properties of such a ligand.
Furthermore, aryl iodides are precursors for the synthesis of hypervalent iodine reagents. These reagents are valuable oxidants in organic synthesis, known for their mild reaction conditions and unique reactivity. While specific examples for this compound are not prevalent, the general transformation of aryl iodides to diaryliodonium salts or iodonium (B1229267) ylides is a well-established field, suggesting a potential application for this compound in the development of novel hypervalent iodine reagents.
Advanced Spectroscopic and Structural Elucidation of 1 Iodo 3 2 Methoxyethoxy Benzene and Its Derivatives
Nuclear Magnetic Resonance Spectroscopy (NMR)
NMR spectroscopy is an indispensable tool for elucidating the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H and ¹³C NMR Chemical Shift Analysis and Coupling Patterns
The ¹H NMR spectrum of 1-Iodo-3-(2-methoxyethoxy)benzene is predicted to show distinct signals corresponding to the aromatic and aliphatic protons. The protons on the benzene (B151609) ring, being in different chemical environments due to the meta-substitution, would appear as complex multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The iodine atom, being electron-withdrawing and deshielding, influences the chemical shifts of adjacent protons. The protons of the methoxyethoxy side chain are expected in the aliphatic region. libretexts.orglibretexts.org The methylene (B1212753) protons adjacent to the aromatic oxygen (Ar-O-CH₂-) would be deshielded and appear around δ 4.0-4.5 ppm, likely as a triplet. fiveable.me The other methylene group (-CH₂-O-CH₃) would resonate at a slightly higher field, around δ 3.5-3.8 ppm, also as a triplet. The terminal methoxy (B1213986) group (-OCH₃) would appear as a sharp singlet around δ 3.3 ppm. rsc.org
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum for this compound would show nine distinct signals, corresponding to its nine carbon atoms. Aromatic carbons typically resonate between δ 100-160 ppm. docbrown.infochemicalbook.com The carbon atom directly bonded to the iodine (C-I) is expected to have a significantly lower chemical shift (around δ 90-100 ppm) due to the heavy atom effect. The carbon attached to the ether oxygen (C-O) will be found further downfield (around δ 155-160 ppm). The remaining aromatic carbons will appear in the δ 110-135 ppm range. The aliphatic carbons of the methoxyethoxy group would be found upfield, typically in the δ 55-75 ppm region. libretexts.orgchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Aromatic CH | 6.5 - 7.5 (m) | 110 - 135 |
| C-I | - | 90 - 100 |
| C-O (Aromatic) | - | 155 - 160 |
| Ar-O-CH₂- | 4.0 - 4.5 (t) | 65 - 70 |
| -CH₂-O-CH₃ | 3.5 - 3.8 (t) | 70 - 75 |
| -OCH₃ | 3.3 (s) | 58 - 60 |
Note: Predicted values are based on established ranges for similar functional groups and substitution patterns. 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent protons on the benzene ring, helping to decipher the complex splitting patterns. It would also confirm the coupling between the two methylene groups in the ethoxy chain, showing a cross-peak between the triplets at ~4.2 ppm and ~3.7 ppm.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. Each CH, CH₂, and CH₃ group produces a cross-peak, linking the proton signal to its corresponding carbon signal. This allows for the definitive assignment of the carbon signals for all protonated carbons in the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound (C₉H₁₁IO₂), the molecular weight is approximately 278.09 g/mol . matrix-fine-chemicals.com In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 278. The stability of the aromatic ring suggests this peak should be prominent. blogspot.comwhitman.edu
The fragmentation pattern provides valuable structural information. Key fragmentation pathways for aryl ethers and iodo-compounds would be expected: whitman.edumiamioh.edu
Loss of the side chain: Cleavage of the ether bond can occur. A significant fragment would likely be the iodophenoxy cation [I-C₆H₄-O]⁺, resulting from the loss of the C₂H₅O radical.
Cleavage within the side chain: Fragmentation of the methoxyethoxy group is also likely. A common fragmentation for ethers is α-cleavage, which would lead to the formation of ions such as [CH₂OCH₃]⁺ (m/z 45).
Loss of Iodine: While the C-I bond is strong, a peak corresponding to the loss of an iodine atom ([M-I]⁺) at m/z 151 ([C₉H₁₁O₂]⁺) may be observed.
Formation of Phenyl Cation: A peak at m/z 77, corresponding to the phenyl cation [C₆H₅]⁺, is a common feature in the mass spectra of benzene derivatives. nih.govchemicalbook.com
Iodine Cation: A peak at m/z 127 corresponding to the iodine cation [I]⁺ is also possible.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Predicted Fragment Ion | Notes |
| 278 | [C₉H₁₁IO₂]⁺ | Molecular Ion ([M]⁺) |
| 233 | [C₇H₆IO]⁺ | Loss of C₂H₅O |
| 151 | [C₉H₁₁O₂]⁺ | Loss of I |
| 127 | [I]⁺ | Iodine cation |
| 94 | [C₆H₅OH]⁺ | Resulting from rearrangement blogspot.comwhitman.edu |
| 77 | [C₆H₅]⁺ | Phenyl cation |
| 45 | [CH₂OCH₃]⁺ | α-cleavage of ether chain |
Note: The relative intensities of these peaks depend on the ionization conditions.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent tool for identifying the functional groups present.
The IR spectrum of this compound would exhibit several characteristic absorption bands:
Aromatic C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.
Aliphatic C-H Stretching: The C-H bonds of the methylene and methyl groups in the side chain will show stretching vibrations just below 3000 cm⁻¹, in the range of 2850-3000 cm⁻¹. usc.edu
C-O-C Stretching: The most characteristic feature for an ether is the strong C-O stretching band. Aryl alkyl ethers typically show two strong C-O stretching bands: an asymmetric stretch between 1200-1300 cm⁻¹ and a symmetric stretch between 1010-1050 cm⁻¹. libretexts.orgspectroscopyonline.com
Aromatic C=C Stretching: Benzene rings show characteristic C=C stretching vibrations in the region of 1450-1600 cm⁻¹.
Benzene Substitution Pattern: The out-of-plane (oop) C-H bending vibrations are highly diagnostic of the substitution pattern on the benzene ring. For a meta-disubstituted benzene, strong absorption bands are expected in the ranges of 810-750 cm⁻¹ and 725-680 cm⁻¹. spectroscopyonline.comquimicaorganica.org The presence of these two bands would be strong evidence for the 1,3-substitution pattern. spectroscopyonline.com
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| > 3000 | C-H Stretch | Aromatic |
| 2850 - 3000 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
| 1200 - 1300 | Asymmetric C-O-C Stretch | Aryl Alkyl Ether |
| 1010 - 1050 | Symmetric C-O-C Stretch | Aryl Alkyl Ether |
| 810 - 750 & 680-725 | C-H Out-of-Plane Bend | meta-Disubstituted Benzene |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. uq.edu.auazolifesciences.com This method involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the exact positions of each atom. excillum.comku.edu
If a suitable single crystal of this compound could be grown, X-ray crystallography would provide a wealth of structural information, including:
Unambiguous confirmation of the molecular structure: Verifying the connectivity and the meta-substitution pattern.
Precise bond lengths and angles: Providing exact measurements for all bonds (C-C, C-H, C-O, C-I) and angles within the molecule.
Conformation of the side chain: Determining the preferred spatial orientation of the flexible methoxyethoxy group in the solid state.
Intermolecular interactions: Revealing how the molecules pack together in the crystal lattice, including any non-covalent interactions like halogen bonding (involving the iodine atom) or C-H···π interactions. rigaku.com
As of the current literature survey, no publically available crystal structure for this compound has been reported. The successful application of this technique is entirely dependent on the ability to produce high-quality single crystals of the compound. uq.edu.au
Computational and Theoretical Chemistry Insights into 1 Iodo 3 2 Methoxyethoxy Benzene
Electronic Structure and Bonding Analysis
The electronic properties of 1-iodo-3-(2-methoxyethoxy)benzene are governed by the interplay of the electron-withdrawing iodo group and the electron-donating methoxyethoxy group attached to the benzene (B151609) ring.
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for predicting the molecular properties of aromatic compounds. For substituted benzenes, these methods can elucidate the effects of different functional groups on the electronic environment of the ring.
In the case of this compound, the iodine atom is known to be an electron-withdrawing group through its inductive effect, while also being a weak deactivator in electrophilic aromatic substitution. ucalgary.ca Conversely, the methoxyethoxy group, similar to a simple methoxy (B1213986) group, is expected to be an electron-donating group through resonance, activating the benzene ring towards electrophilic attack. studymind.co.uk DFT studies on anisole (B1667542) and its derivatives have shown that the oxygen lone pair participates in π-conjugation with the aromatic system, increasing the electron density at the ortho and para positions. nih.govresearchgate.net
Theoretical studies on substituted benzenes have demonstrated that the combination of electron-donating and electron-withdrawing groups can lead to complex electronic effects that influence the molecule's reactivity and spectroscopic properties. tsijournals.comlibretexts.org For this compound, DFT calculations would likely show a polarization of the benzene ring, with the positions ortho and para to the methoxyethoxy group being more electron-rich, and the region around the iodine atom being more electron-deficient.
A summary of expected electronic effects is presented in the table below.
| Substituent | Position | Electronic Effect | Influence on Benzene Ring |
| Iodo | 1 | Inductively electron-withdrawing, weakly deactivating | Decreases overall electron density |
| Methoxyethoxy | 3 | Electron-donating via resonance | Increases electron density, particularly at ortho/para positions |
For aromatic systems, the HOMO is often associated with the π-system of the benzene ring. In this compound, the electron-donating methoxyethoxy group would be expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. scispace.com Conversely, the electron-withdrawing iodine atom would likely lower the energy of the LUMO. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and is often calculated in theoretical studies. scispace.com
The electron density distribution, which can be visualized through molecular electrostatic potential (MEP) maps, would likely show a region of negative potential (electron-rich) around the oxygen atoms of the methoxyethoxy group and at the ortho/para positions relative to this group. A region of positive potential (electron-poor) would be expected near the iodine atom. This distribution highlights the nucleophilic and electrophilic sites within the molecule.
Reaction Mechanism Elucidation
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, including the identification of transition states and the calculation of energy barriers.
Aryl iodides are common substrates in a variety of coupling reactions and nucleophilic aromatic substitutions. rsc.org Theoretical studies on these reactions often focus on elucidating the transition states and the associated energy barriers to understand the reaction kinetics and selectivity.
For this compound, a key reaction would be nucleophilic aromatic substitution (SNAr). While the benzene ring is generally electron-rich, the presence of the iodo-substituent allows for such reactions to occur. masterorganicchemistry.comnih.govnih.gov DFT calculations on similar systems have shown that the SNAr mechanism can proceed through a high-energy intermediate known as a Meisenheimer complex. diva-portal.org The energy barrier for the formation of this complex is the rate-determining step. masterorganicchemistry.com The presence of the electron-donating methoxyethoxy group at the meta position would likely have a modest influence on the stability of the transition state compared to substituents at the ortho or para positions. youtube.com
Another important class of reactions for aryl iodides is palladium-catalyzed cross-coupling. rsc.orgnih.gov DFT studies have been instrumental in mapping out the catalytic cycles of these reactions, which typically involve oxidative addition, transmetalation, and reductive elimination steps. nih.gov The electronic nature of the substituents on the aryl iodide can significantly influence the rates of these individual steps.
The choice of solvent can have a profound impact on reaction rates and mechanisms. mdpi.comrsc.orgiupac.org Computational models, such as implicit and explicit solvent models, are used to simulate these effects.
For reactions involving charged intermediates, such as the Meisenheimer complex in SNAr reactions, polar solvents are generally favored as they can stabilize the charged species, thereby lowering the activation energy. researchgate.net Quantum chemical calculations that incorporate solvent effects can predict these changes in the energy profile of the reaction. nih.gov For this compound, it is expected that polar aprotic solvents would facilitate its participation in SNAr reactions. The influence of the solvent on the reaction rate can be quantitatively estimated through computational studies. researchgate.net
The following table summarizes the likely reactivity of this compound in different reaction types based on studies of analogous compounds.
| Reaction Type | Key Intermediates/Transition States | Expected Influence of Substituents | Likely Favorable Solvents |
| Nucleophilic Aromatic Substitution (SNAr) | Meisenheimer Complex | Iodo group facilitates attack; methoxyethoxy group has a modest electronic effect at the meta position. | Polar Aprotic (e.g., DMF, DMSO) |
| Palladium-Catalyzed Cross-Coupling | Oxidative addition complex, etc. | Electronic properties of both substituents influence the efficiency of the catalytic cycle. | Dependent on the specific coupling reaction (e.g., THF, Toluene) |
Conformational Analysis and Molecular Dynamics Simulations
The flexible methoxyethoxy side chain of this compound introduces conformational complexity to the molecule.
Computational methods are essential for exploring the conformational landscape of flexible molecules. For anisole and related aryl ethers, theoretical studies have investigated the rotational barriers around the Ar-O bond and the conformational preferences of the ether side chain. researchgate.netnih.govacs.org For this compound, the methoxyethoxy group has several rotatable bonds, leading to a large number of possible conformations. Quantum chemical calculations can determine the relative energies of these conformers and the energy barriers for their interconversion. nih.gov
Molecular dynamics (MD) simulations can provide a dynamic picture of the conformational behavior of this compound in different environments, such as in various solvents or in the presence of other molecules. nih.govrsc.orgrwth-aachen.de These simulations can reveal the preferred conformations and the timescale of conformational changes. The flexibility of the methoxyethoxy chain could play a significant role in how the molecule interacts with its surroundings, for instance, by allowing it to adopt specific shapes to bind to a receptor or a catalyst.
Predictive Modeling for Novel Reactivity and Interactions
Predictive modeling in computational chemistry provides a framework for anticipating the behavior of molecules like this compound in various chemical environments. By applying fundamental principles of quantum mechanics and classical mechanics, researchers can model its electronic structure, potential energy surfaces, and intermolecular forces. This allows for the prediction of novel reactivity patterns and the nature of its interactions with other chemical species.
Predicting Reactivity:
The reactivity of this compound is largely dictated by its functional groups: the iodobenzene (B50100) moiety and the methoxyethoxy side chain. Predictive modeling can elucidate several key aspects of its potential chemical transformations.
Carbon-Iodine Bond Activation: The C–I bond is the most likely site for initial reaction. Theoretical models, such as those based on Density Functional Theory (DFT), can calculate the bond dissociation energy (BDE) of the C–I bond. This value is a critical predictor for its reactivity in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings), which are fundamental processes in modern synthetic chemistry. A lower BDE would suggest that the compound could be a good substrate for such reactions.
Electrophilic and Nucleophilic Aromatic Substitution: Computational models can predict the electron density distribution across the benzene ring. This allows for the determination of the most likely sites for electrophilic or nucleophilic attack. The methoxyethoxy group, being an electron-donating group, is expected to direct incoming electrophiles to the ortho and para positions relative to it. However, the iodine atom's influence and steric hindrance from the side chain can be precisely quantified through modeling to predict regioselectivity.
Reactivity of the Ether Linkage: The ether bonds (C-O-C) in the methoxyethoxy side chain are generally stable. However, predictive models can explore their potential for cleavage under harsh conditions, such as in the presence of strong acids (e.g., BBr₃). Calculating the energy barriers for such reactions can predict the conditions required for selective O-dealkylation.
Modeling Intermolecular Interactions:
The way this compound interacts with other molecules, including solvents, reagents, or biological macromolecules, is crucial for understanding its behavior in different applications.
Non-Covalent Interactions: Molecular mechanics and molecular dynamics (MD) simulations can be employed to study the non-covalent interactions that govern its association with other molecules. The oxygen atoms in the ether chain are capable of acting as hydrogen bond acceptors. The aromatic ring can participate in π-π stacking and cation-π interactions. The iodine atom can engage in halogen bonding, a highly directional and specific non-covalent interaction that has gained significant interest in crystal engineering and drug design.
Solvation Effects: Predictive models can simulate how the molecule orients itself in various solvents, predicting its solubility and the stability of reactive intermediates. This is achieved by calculating the free energy of solvation.
Binding to Active Sites: If this molecule were being considered as a building block for a biologically active compound, molecular docking simulations could predict how it might fit into the active site of a target protein. These models can estimate the binding affinity and identify key interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) that stabilize the complex.
While specific, peer-reviewed computational studies on this compound are sparse, the foundational tools of theoretical chemistry provide a robust platform for predicting its characteristics. uni.lu The data generated from such models are invaluable for guiding future experimental work, designing new synthetic pathways, and exploring potential applications in materials science and medicinal chemistry.
Predicted Physicochemical and Spectroscopic Data
The following table contains computationally predicted data for this compound, offering insights into its physical and analytical properties. uni.lu
| Property | Predicted Value |
| Molecular Formula | C₉H₁₁IO₂ |
| Monoisotopic Mass | 277.98038 Da |
| XlogP | 2.7 |
| InChIKey | TWTFETDTUZVJND-UHFFFAOYSA-N |
| SMILES | COCCOC1=CC(=CC=C1)I |
| Predicted CCS ([M+H]⁺, Ų) | 146.0 |
| Predicted CCS ([M+Na]⁺, Ų) | 146.8 |
| Predicted CCS ([M-H]⁻, Ų) | 142.5 |
| Data sourced from PubChem. uni.lu |
Future Research Trajectories and Emerging Paradigms for 1 Iodo 3 2 Methoxyethoxy Benzene
Development of Green Chemistry Methodologies for Synthesis and Transformation
The future synthesis and use of 1-Iodo-3-(2-methoxyethoxy)benzene will likely be guided by the principles of green chemistry, aiming to reduce waste and improve safety and efficiency.
Synthesis: Traditional methods for the synthesis of aryl iodides often involve harsh conditions and environmentally undesirable reagents. Future research will likely focus on developing greener synthetic routes to this compound. One promising approach involves the one-pot synthesis from aromatic amines. nih.govresearchgate.net Such methods, which can be metal-free and use more benign reagents, offer a safer and more cost-effective alternative to traditional Sandmeyer reactions that use unstable diazonium salts. nih.govrawdatalibrary.net Another avenue for green synthesis is the direct iodination of the corresponding arene using less hazardous iodinating agents and catalytic systems. acs.org The development of methods that minimize solvent use and allow for the recovery and reuse of reagents will be a key focus. nih.gov
Transformations: The iodine atom on the benzene (B151609) ring serves as a versatile handle for a variety of chemical transformations, most notably cross-coupling reactions. Future research will likely explore the use of this compound in green cross-coupling protocols. This includes the use of more sustainable catalysts, such as those based on earth-abundant metals, and the use of greener reaction media like water or bio-based solvents. Furthermore, the use of hypervalent iodine reagents, which are considered environmentally friendly, could be explored for transformations of this compound. acs.orgacs.org
| Green Chemistry Approach | Potential Application to this compound | Key Advantages |
| One-pot synthesis from aromatic amines | Synthesis from 3-(2-methoxyethoxy)aniline | Reduced waste, safer intermediates, cost-effective nih.govresearchgate.net |
| Metal-free synthesis | Iodination using non-metallic reagents | Avoids toxic heavy metals, simpler purification rawdatalibrary.netacs.org |
| Green cross-coupling reactions | Suzuki, Heck, or Sonogashira couplings | Use of sustainable catalysts and solvents |
| Use of hypervalent iodine reagents | Oxidative transformations | Environmentally benign alternative to heavy metals acs.orgacs.org |
Integration in Supramolecular Chemistry and Self-Assembly Processes
The unique structural features of this compound make it a compelling building block for the construction of novel supramolecular architectures. Molecular self-assembly, the spontaneous organization of molecules into ordered structures, is a powerful tool for creating complex nanomaterials. nih.govharvard.edu
Future research in this area could involve studying the self-assembly of this compound on surfaces, which has been shown to be influenced by the underlying substrate. arxiv.org The ability to control the formation of these assemblies could lead to applications in areas such as molecular electronics and sensing.
Exploration in Advanced Materials Science Applications
The properties of this compound suggest its potential as a precursor or component in a variety of advanced materials.
Liquid Crystals: The rod-like shape of the molecule, combined with the potential for intermolecular interactions, suggests that it could be a component of liquid crystalline materials. medcraveebooks.commdpi.com By incorporating this molecule into a polymer backbone, it may be possible to create liquid crystal polymers with interesting thermal and optical properties. medcraveebooks.com The presence of the iodine atom could also be exploited to tune the refractive index of the resulting materials.
Polymers: The iodo group can act as a site for polymerization, allowing for the creation of novel polymers. For instance, it could be used in cross-coupling polymerization reactions to create poly(arylene)s. The methoxyethoxy group can enhance the solubility and processability of the resulting polymers. Poly(aryl ether)s, a class of high-performance polymers, can be synthesized via nucleophilic aromatic substitution, a reaction in which aryl halides are key starting materials. semanticscholar.org
Functional Organic Materials: Iodinated compounds have found applications in various functional organic materials. youtube.com For example, they have been investigated for use in organic light-emitting diodes (OLEDs) and other electronic devices. acs.org The presence of iodine can also enhance the performance of materials in biomedical applications, such as in contrast agents for medical imaging or in antimicrobial materials. rsc.org Furthermore, iodine-doped carbon nanotubes have shown enhanced conductivity, suggesting a potential role for iodine-containing molecules in modifying the properties of nanomaterials. orientjchem.org The unique combination of a heavy atom (iodine) and a flexible ether chain in this compound could lead to materials with novel electronic or photophysical properties.
| Material Class | Potential Role of this compound | Potential Properties and Applications |
| Liquid Crystals | As a mesogenic core | Tunable optical properties, use in displays and sensors medcraveebooks.commdpi.com |
| Polymers | Monomer in polymerization reactions | High-performance polymers with enhanced solubility semanticscholar.org |
| Functional Organic Materials | Building block for electronic or biomedical materials | Components for OLEDs, contrast agents, antimicrobial materials youtube.comacs.orgrsc.org |
| Nanomaterial Modification | Doping agent for materials like carbon nanotubes | Enhanced electrical conductivity orientjchem.org |
Interdisciplinary Research Opportunities in Chemical Biology (emphasizing chemical design and synthesis)
The structure of this compound makes it an attractive scaffold for the design and synthesis of molecules with potential applications in chemical biology. mdpi.com The field of chemical biology relies on the use of small molecules to probe and manipulate biological systems. nih.gov
Chemical Probes and Bio-imaging: The iodo group can be readily converted to other functional groups or used as a site for the attachment of fluorophores or other reporter groups. nih.gov This makes this compound a useful starting point for the synthesis of chemical probes to study biological processes. For example, the iodine atom can be replaced with a radiolabel, such as a radioactive isotope of iodine, for use in positron emission tomography (PET) or other imaging techniques. nih.gov The methoxyethoxy group can improve the water solubility and pharmacokinetic properties of the resulting probes.
Scaffold for Bioactive Molecules: The concept of a molecular scaffold, a core structure upon which various functional groups can be attached, is central to modern drug discovery. rsc.org this compound can serve as a scaffold for the synthesis of libraries of new compounds to be screened for biological activity. The iodo group is a key feature for reactions such as the Suzuki or Stille coupling, which are widely used in medicinal chemistry to build molecular complexity. acs.org The ability to easily modify the molecule at the iodo position allows for the systematic exploration of structure-activity relationships. For instance, it could be used in the synthesis of novel uridine (B1682114) derivatives or other nucleoside analogs with potential therapeutic applications. acs.org The design of such bioactive scaffolds is a crucial aspect of developing new orthopedic implants and other medical devices. nih.gov
Q & A
Basic: What are the optimal synthetic routes for 1-Iodo-3-(2-methoxyethoxy)benzene in laboratory settings?
The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example, a similar iodobenzene derivative was prepared using a Suzuki-Miyaura coupling between an iodinated aromatic precursor and a boronic acid (or ester) in the presence of Pd catalysts under inert conditions . Alternative methods include Ullmann-type couplings for aryl iodide functionalization, requiring Cu catalysts and elevated temperatures. Optimization of reaction parameters (e.g., solvent polarity, temperature, ligand choice) is critical for yield improvement.
Basic: What analytical techniques are recommended for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR can confirm the methoxyethoxy substituent's position and iodine’s electronic effects on aromatic protons (e.g., deshielding of adjacent protons) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature).
- X-ray Crystallography : For structural elucidation, though crystallization may require derivatization due to iodine’s bulk.
Basic: What safety protocols are essential during handling and disposal?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Waste Management : Collect halogenated waste separately and dispose via certified hazardous waste facilities to prevent environmental release of iodine residues .
- Fire Safety : Use CO or dry chemical extinguishers; avoid water due to potential hydrogen iodide gas formation .
Intermediate: How does the methoxyethoxy group influence the compound’s reactivity in electrophilic substitution?
The methoxyethoxy group acts as an electron-donating substituent via resonance, activating the aromatic ring toward electrophilic attack. However, steric hindrance from the ethoxy chain may direct substitution to the para position relative to iodine. Experimental validation using nitration or halogenation reactions can map regioselectivity, with comparative analysis via HPLC or TLC .
Advanced: How can researchers resolve contradictions in reported reaction yields for iodine-mediated couplings?
Discrepancies often arise from:
- Catalyst Purity : Trace impurities in Pd/Cu catalysts can deactivate reactive sites. Use freshly distilled solvents and recrystallized ligands.
- Oxygen Sensitivity : Ensure rigorous inert atmosphere (N/Ar) during reactions, as oxygen can oxidize iodide intermediates.
- Substrate Ratios : Optimize stoichiometry of coupling partners (e.g., boronic acids) to minimize side reactions. Statistical tools like Design of Experiments (DoE) can systematically evaluate variable interactions .
Advanced: What mechanistic insights exist for iodine’s role in cross-coupling reactions?
Iodine’s polarizability and weak C-I bond facilitate oxidative addition with Pd(0) catalysts, forming Pd(II) intermediates. Comparative studies with bromo/chloro analogs show faster kinetics for aryl iodides due to lower bond dissociation energy. Mechanistic probes (e.g., radical traps, kinetic isotope effects) can distinguish between concerted vs. stepwise pathways .
Advanced: How does the compound’s stability vary under different storage conditions?
- Light Sensitivity : Iodine’s photolability necessitates storage in amber glass at 2–8°C to prevent degradation to diiodo byproducts .
- Moisture : Hydrolysis of the methoxyethoxy group is minimal in anhydrous environments but accelerates in acidic/alkaline conditions. Monitor via periodic NMR or FT-IR for ether cleavage.
Advanced: What are its applications in synthesizing bioactive molecules?
The iodine atom serves as a versatile handle for late-stage functionalization in medicinal chemistry. For example:
- Anticancer Agents : Iodine can be replaced via halogen exchange (e.g., Finkelstein reaction) to introduce radioisotopes (e.g., I) for imaging .
- Antimicrobial Scaffolds : The methoxyethoxy group enhances solubility for in vitro bioactivity assays, as seen in analogous benzaldehyde derivatives .
Advanced: How to address challenges in scaling up synthesis without compromising purity?
- Continuous Flow Systems : Improve heat/mass transfer for exothermic coupling reactions, reducing side product formation .
- Purification : Use silica gel chromatography with gradient elution (hexane/EtOAc) or recrystallization from ethanol/water mixtures.
Advanced: What computational methods predict its behavior in catalytic cycles?
Density Functional Theory (DFT) calculations can model:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
